N-(1-benzofuran-3-yl)acetamide
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Overview
Description
N-(1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of benzofuran derivativesThis compound has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of benzofuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Another method involves the use of benzofuran-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; appropriate solvents and temperatures.
Major Products Formed
Oxidation: Benzofuran-3-carboxylic acid.
Reduction: Benzofuran-3-ylmethanol.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-(1-benzofuran-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of ion channels and neurotransmitter receptors in the central nervous system . The compound’s antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
N-(1-benzofuran-3-yl)acetamide can be compared with other benzofuran derivatives such as:
N-(2-benzofuran-3-yl)acetamide: Similar structure but different substitution pattern, leading to variations in biological activity.
Benzofuran-3-carboxamide: Lacks the acetamide group, resulting in different chemical properties and reactivity.
Benzofuran-2-carboxamide: Substitution at a different position on the benzofuran ring, affecting its pharmacological profile.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives .
Properties
IUPAC Name |
N-(1-benzofuran-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)11-9-6-13-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPIFNWPEPNQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=COC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481886 |
Source
|
Record name | Acetamide, N-3-benzofuranyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54802-14-1 |
Source
|
Record name | Acetamide, N-3-benzofuranyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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